molecular formula C17H18N4O4 B12169362 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12169362
M. Wt: 342.35 g/mol
InChI Key: NNHPSRQWNVLFCY-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a methoxypropyl group, a pyrazolyl group, and a dioxo-dihydro-isoindole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a coupling reaction with a pyrazole derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazolyl group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Another positional isomer with the carboxamide group at a different location.

Uniqueness

The uniqueness of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2-(3-methoxypropyl)-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4/c1-20-10-12(9-18-20)19-15(22)11-4-5-13-14(8-11)17(24)21(16(13)23)6-3-7-25-2/h4-5,8-10H,3,6-7H2,1-2H3,(H,19,22)

InChI Key

NNHPSRQWNVLFCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC

Origin of Product

United States

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